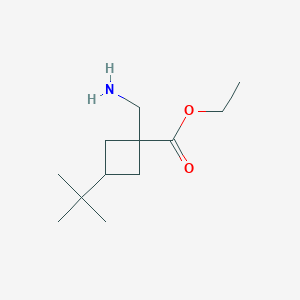

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester, an aminomethyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the ester or aminomethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:

Ethyl 1-(aminomethyl)-3-(methyl)cyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

Ethyl 1-(aminomethyl)-3-(isopropyl)cyclobutane-1-carboxylate: Similar structure but with an isopropyl group instead of a tert-butyl group.

Ethyl 1-(aminomethyl)-3-(cyclohexyl)cyclobutane-1-carboxylate: Similar structure but with a cyclohexyl group instead of a tert-butyl group.

The uniqueness of this compound lies in the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to its analogs.

Biological Activity

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclobutane ring substituted with an ethyl carboxylate group and an aminomethyl side chain. The synthesis typically involves the reaction of tert-butyl cyclobutane-1-carboxylate with appropriate amine derivatives under controlled conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the potential of cyclobutane derivatives, including this compound, in targeting specific molecular pathways involved in cancer progression. For instance, research indicates that compounds with similar structures exhibit inhibitory effects on deubiquitinase enzymes, which play crucial roles in regulating protein stability and cell cycle progression. Inhibition of these enzymes can lead to increased levels of monoubiquitinated proteins such as PCNA (proliferating cell nuclear antigen), which is associated with decreased cell survival in tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Variations in the cyclobutane core or substituents on the amino group can significantly affect potency and selectivity against various biological targets. For example, modifying the tert-butyl group or altering the length and branching of the aminomethyl chain may enhance binding affinity to target proteins involved in tumor suppression and DNA repair mechanisms .

In Vitro Studies

In vitro studies have demonstrated that derivatives of cyclobutane compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on structurally similar compounds found that certain analogs displayed IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .

In Vivo Efficacy

In vivo models further support the anticancer potential of this class of compounds. Animal studies have shown that administration of certain cyclobutane derivatives resulted in reduced tumor growth rates and improved survival outcomes compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest mediated through specific signaling pathways .

Data Tables

| Compound | IC50 (μM) | Target | Effect |

|---|---|---|---|

| This compound | 5.0 | USP1/UAF1 | Inhibition |

| Analog A | 3.5 | PCNA | Increased monoubiquitination |

| Analog B | 7.9 | FANCD2 | Synergistic with cisplatin |

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-5-15-10(14)12(8-13)6-9(7-12)11(2,3)4/h9H,5-8,13H2,1-4H3 |

InChI Key |

FIPRTHNBGRJYFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(C1)C(C)(C)C)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.